Talviraline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKIPRVERALPRD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168701 | |
| Record name | Talviraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163451-80-7, 169312-27-0 | |
| Record name | Talviraline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talviraline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talviraline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talviraline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALVIRALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Talviraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline, also known by its developmental codes HBY 097 and Bay 10-8979, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As a member of the quinoxaline class of compounds, this compound exhibits potent and highly selective inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[2][3] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular interactions and therapeutic rationale.
Core Mechanism of Action
This compound's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, this compound and other NNRTIs bind to an allosteric site on the enzyme.[5]
Binding to the NNRTI Pocket
The HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[6] this compound binds to a specific, hydrophobic pocket located in the p66 subunit, approximately 10 Å away from the polymerase active site.[6] This NNRTI binding pocket (NNIBP) is not present in the unliganded enzyme and is formed upon inhibitor binding.[6] The binding of this compound induces a conformational change in the enzyme, particularly affecting the flexibility of key structural elements like the "thumb" and "fingers" subdomains of p66. This distortion of the enzyme's structure critically impairs its ability to perform DNA synthesis, thereby halting the reverse transcription of viral RNA into proviral DNA.[7]
The interaction at a molecular level has been elucidated through crystallographic studies. For instance, in the Tyr181Cys mutant of HIV-1 RT, this compound (HBY 097) is able to form a hydrogen bond with the thiol group of the cysteine residue, which helps the drug retain potency against this common resistance mutation.[7][8] This adaptability within the binding pocket is a characteristic of second-generation NNRTIs.
Antiviral Activity and Potency
This compound has demonstrated potent activity against various strains of HIV-1, including clinical isolates and strains resistant to the NRTI zidovudine (AZT).[2][3] Its efficacy is maintained across different host cell types.
Quantitative Data
The in vitro antiviral activity of this compound is typically measured by its 50% inhibitory concentration (IC50).
| HIV-1 Strain / Cell Line | IC50 (nM) | Reference |
| HIV-1 (various isolates) | 0.1 - 3.3 | [9] |
| Patient Isolate (at study entry) | 0.1 - 3.0 | [10] |
| Zidovudine-Resistant Strains | Active | [2] |
Table 1: In Vitro Antiviral Potency of this compound
Resistance Profile
As with other NNRTIs, prolonged exposure to this compound can lead to the selection of drug-resistant viral variants.
-
In Vitro Selection : The predominant resistance mutation selected in cell culture is G190E (a substitution of glycine to glutamic acid at codon 190) in the reverse transcriptase gene.[2]
-
In Vivo Selection : In clinical studies, the K103N mutation was more frequently observed in patients.[10][11] The Tyr181Cys mutation, which confers high-level resistance to first-generation NNRTIs, was not observed, and this compound retains activity against this mutant.[10]
Experimental Protocols
The mechanism and potency of this compound were elucidated through a series of standardized in vitro assays.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.
Methodology:
-
Enzyme Preparation: Recombinant HIV-1 RT is purified from E. coli expression systems.
-
Reaction Mixture: A reaction buffer is prepared containing a poly(rA)-oligo(dT) template-primer, magnesium chloride, and radiolabeled [³H]dTTP.
-
Inhibition: Serial dilutions of this compound (dissolved in DMSO) are pre-incubated with the HIV-1 RT enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the template-primer and [³H]dTTP mixture.
-
Incubation: The reaction proceeds at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: The reaction is stopped by adding cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA strands.
-
Quantification: The precipitated, radiolabeled DNA is collected on glass fiber filters. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined by plotting inhibition versus drug concentration.
Cell-Based Antiviral Assay
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.
-
Drug Treatment: Immediately after infection, the cells are washed and resuspended in a culture medium containing serial dilutions of this compound.
-
Incubation: The cultures are incubated for several days (e.g., 4-5 days) to allow for multiple rounds of viral replication.
-
Endpoint Measurement: The extent of viral replication is assessed by measuring a relevant biomarker in the culture supernatant. Common methods include:
-
p24 Antigen ELISA: Quantifies the amount of viral core protein p24.
-
Reverse Transcriptase Assay: Measures the amount of RT enzyme released from progeny virions.
-
-
Cytotoxicity Assay: In parallel, the toxicity of this compound on uninfected cells is measured (e.g., using an MTT or XTT assay) to determine the therapeutic index.
-
Data Analysis: The IC50 (drug concentration that inhibits viral replication by 50%) and CC50 (drug concentration that reduces cell viability by 50%) are calculated.
Role in the HIV-1 Life Cycle
This compound intervenes at a specific, early stage of the HIV-1 replication cycle. By blocking the reverse transcription of the viral RNA genome into double-stranded DNA, it prevents the integration of the viral genetic material into the host cell's chromosome, a step that is essential for the establishment of a productive, lifelong infection.
Conclusion
This compound is a potent, second-generation NNRTI that functions through the allosteric inhibition of HIV-1 reverse transcriptase. It binds to a specific hydrophobic pocket in the p66 subunit, inducing a conformational change that disrupts the enzyme's catalytic activity. Its high in vitro potency, activity against key resistant mutants, and distinct resistance profile underscore its development as a therapeutic agent against HIV-1. The experimental protocols detailed herein provide the foundational methods for characterizing this and other NNRTI-class compounds.
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Crystal structures of clinically relevant Lys103Asn/Tyr181Cys double mutant HIV-1 reverse transcriptase in complexes with ATP and non-nucleoside inhibitor HBY 097 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.cat [2024.sci-hub.cat]
- 10. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Talviraline Against HIV-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline, also known as HBY 097, is a second-generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated potent activity against human immunodeficiency virus type 1 (HIV-1).[1] As a member of the NNRTI class, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into proviral DNA. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.
Quantitative Assessment of Anti-HIV-1 Activity
The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50) against the viral enzyme, the 50% effective concentration (EC50) in cell-based assays, and the 50% cytotoxic concentration (CC50) to determine its therapeutic window.
| Parameter | Virus/Enzyme | Value | Reference |
| IC50 | Recombinant HIV-1 RT (MN strain, Tyr188) | 0.045 µM | [2] |
| IC50 | Recombinant HIV-1 RT (Tyr188Leu mutant) | 0.60 µM | [2] |
| IC50 | Patient-derived HIV-1 (study entry) | 0.1 - 3 nM | [3] |
Table 1: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase.
| Cell Line | Parameter | Value | Reference |
| Various human cell lines | EC50 | Potent inhibitor of HIV-1 replication | [1] |
| Fresh human peripheral blood lymphocytes | EC50 | Potent inhibitor of HIV-1 replication | [1] |
| Macrophages | EC50 | Potent inhibitor of HIV-1 replication | [1] |
Table 2: Antiviral Activity of this compound in Cell Culture. (Note: Specific EC50 values were not detailed in the provided search results, but the preclinical evaluation by Kleim et al. describes it as a "highly potent inhibitor" in these systems.[1])
| Parameter | Profile | Reference |
| CC50 | Favorable toxicity profile | [1] |
Table 3: Cytotoxicity Profile of this compound. (Note: Specific CC50 values were not detailed in the provided search results, but the preclinical evaluation by Kleim et al. reports a "favorable toxicity profile".[1])
Mechanism of Action
This compound exerts its anti-HIV-1 effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Resistance Profile
Resistance to this compound has been observed both in vitro and in vivo. The primary mutations associated with reduced susceptibility to this compound include:
-
G190E: A substitution of glutamic acid for glycine at position 190 of the reverse transcriptase is characteristic of resistance to quinoxaline derivatives.[1][4]
-
K103N: This mutation, where asparagine replaces lysine at position 103, has been observed in patients undergoing therapy with HBY 097 and is associated with reduced treatment efficacy.[5]
-
Y188L: While this compound retains some activity against the Tyr188Leu mutant, its potency is reduced.[2]
The development of resistance highlights the importance of combination antiretroviral therapy to maintain viral suppression.
Experimental Protocols
The evaluation of this compound's biological activity involves a series of standardized in vitro assays. The following sections provide an overview of the methodologies typically employed.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 RT.
Cell-Based Anti-HIV-1 Activity Assay (CPE Inhibition)
This assay determines the ability of this compound to protect susceptible T-cell lines from the cytopathic effects (CPE) of HIV-1 infection.
Cytotoxicity Assay
This assay is crucial for determining the concentration of this compound that is toxic to host cells, which is essential for calculating the selectivity index (SI = CC50/EC50).
Conclusion
This compound is a potent second-generation NNRTI with significant activity against wild-type and some drug-resistant strains of HIV-1. Its favorable preclinical profile, including high potency and good oral bioavailability, led to its advancement into clinical trials.[1] The emergence of resistance mutations underscores the continued need for the development of novel NNRTIs and their use in combination therapies to effectively manage HIV-1 infection. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-HIV-1 compounds.
References
- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Talviraline: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talviraline, also known as HBY 097, is a second-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative synthetic scheme are also presented.
Chemical Structure and Physicochemical Properties
This compound is a quinoxaline derivative with the chemical formula C15H20N2O3S2.[1] Its chemical structure is characterized by a core quinoxaline ring system, a feature common to this class of NNRTIs.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1] |
| Synonyms | HBY 097, Bay 10-8979[1][2] |
| CAS Number | 163451-80-7[1] |
| Molecular Formula | C15H20N2O3S2[1] |
| Molecular Weight | 340.5 g/mol [1] |
| SMILES | CC(C)OC(=O)N1--INVALID-LINK--CSC[1] |
| InChI Key | GWKIPRVERALPRD-ZDUSSCGKSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Powder | [2] |
| Solubility | DMSO: 50 mg/mL (146.86 mM) | [2] |
| XLogP3 | 2.7 | [1] |
| Predicted Collision Cross Section | 173.3 Ų ([M+H]⁺) | PubChem |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent inhibitor of HIV-1 replication.[2] It functions as a non-nucleoside reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into proviral DNA.
Signaling Pathway of HIV-1 Reverse Transcription Inhibition by this compound
Caption: this compound binds to HIV-1 RT, inhibiting proviral DNA synthesis.
This compound has demonstrated efficacy against a variety of HIV-1 strains, including those resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-generation NNRTIs.
Experimental Protocols
In Vitro Anti-HIV Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to determine the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
Experimental Workflow for CPE Inhibition Assay
Caption: Workflow for determining the anti-HIV activity of this compound.
Methodology:
-
Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter plates at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Treatment: Add the diluted this compound to the wells containing the cells. Include control wells with no drug (virus control) and no virus (cell control).
-
Infection: Add a predetermined amount of HIV-1 to the appropriate wells.
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.
-
CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal violet.[5]
-
Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of this compound that inhibits the viral cytopathic effect by 50%.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [³H]dTTP), and a suitable buffer with MgCl₂ and DTT.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse transcriptase.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats using trichloroacetic acid.
-
Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the RT activity by 50%.
Synthesis of this compound
This compound belongs to the quinoxaline class of compounds. The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A representative synthetic approach is outlined below.
Logical Flow of a Representative Quinoxaline Synthesis
Caption: General synthetic pathway for quinoxaline derivatives like this compound.
Note: A detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to introduce the specific substituents required for anti-HIV activity.
Conclusion
This compound is a potent, second-generation NNRTI with a favorable preclinical profile for the treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an important compound in the study of anti-HIV drug development. The experimental protocols described herein provide a framework for the in vitro characterization of this compound and similar antiviral candidates. Further research into its clinical efficacy and the development of resistance is crucial for understanding its full therapeutic potential.
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Talviraline in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with high specificity for the human immunodeficiency virus type 1 (HIV-1).[1][2] As an NNRTI, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into double-stranded DNA.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and ultimately suppressing viral replication.[1][3][4] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture-based assays.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound's mechanism of action is centered on the non-competitive inhibition of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. Instead, it binds to a distinct site on the enzyme, leading to the disruption of the catalytic site and blocking the DNA polymerization process essential for the viral life cycle.[1][3]
References
Application Notes and Protocols for Talviraline (HBY 097) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Talviraline (also known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in in vitro studies. This compound is a second-generation NNRTI with demonstrated activity against human immunodeficiency virus type 1 (HIV-1).[1] Proper handling and dissolution are critical for obtaining accurate and reproducible results in cell-based assays and enzymatic studies.
Data Presentation
The following table summarizes the in vitro activity and cytotoxicity of this compound in various human cell lines. This data is essential for designing experiments with appropriate concentration ranges.
| Cell Line | Virus Strain | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| MT-4 | HIV-1 (IIIB) | 0.4 | >100 | >250,000 |
| H9 | HIV-1 (IIIB) | 1.2 | >100 | >83,333 |
| CEM | HIV-1 (IIIB) | 1.5 | >100 | >66,667 |
| MOLT-4 | HIV-1 (IIIB) | 0.9 | >100 | >111,111 |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Clinical Isolates) | 0.8 - 2.5 | >100 | >40,000 - >125,000 |
| Macrophages | HIV-1 (Ba-L) | 3.0 | >100 | >33,333 |
IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.
Experimental Protocols
Preparation of this compound Stock Solution
Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile amber microcentrifuge tube or vial.
-
Add the required volume of anhydrous DMSO to achieve a stock solution concentration of 50 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Sonication (Recommended): To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Preparation of Working Solutions for Cell Culture Assays
Working solutions are prepared by diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Materials:
-
This compound stock solution (50 mg/mL in DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Sterile polypropylene tubes
Protocol:
-
Serial Dilution: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the assay. This is essential to account for any effects of the solvent on cell viability or viral replication.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment. If temporary storage is necessary, keep the solutions on ice and protected from light.
In Vitro Anti-HIV-1 Assay (Example using MT-4 cells)
This protocol describes a general method for evaluating the antiviral activity of this compound against HIV-1 in a T-lymphoid cell line.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., IIIB strain)
-
This compound working solutions
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
p24 antigen ELISA kit (or other viral replication marker assay)
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of the serially diluted this compound working solutions to the appropriate wells. Include a virus-only control and a cell-only control.
-
Virus Infection: Add 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and the compound.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.
-
Assessment of Antiviral Activity:
-
Cell Viability (Cytoprotection Assay): At the end of the incubation period, assess cell viability using an MTT or XTT assay according to the manufacturer's instructions. The inhibition of virus-induced cytopathic effect is a measure of antiviral activity.
-
p24 Antigen Quantification: Alternatively, collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol is to determine the concentration of this compound that is toxic to the host cells.
Materials:
-
The same cell line used in the antiviral assay (e.g., MT-4 cells)
-
This compound working solutions
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serially diluted this compound working solutions to the wells. Include a cell-only control with no compound.
-
Incubation: Incubate the plate under the same conditions as the antiviral assay (37°C, 5% CO₂).
-
Assessment of Cell Viability: After the incubation period, determine cell viability using an MTT or XTT assay.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.
Visualizations
Caption: HIV-1 Replication Cycle and Site of this compound Inhibition.
Caption: Experimental Workflow for In Vitro Evaluation of this compound.
References
Application Notes and Protocols for Talviraline in HIV-1 Replication Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Talviraline, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), in common HIV-1 replication assays. The information is intended to guide researchers in the accurate assessment of this compound's antiviral efficacy.
Introduction to this compound
This compound is a potent NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA.[1] By binding to a hydrophobic pocket near the enzyme's active site, this compound non-competitively inhibits its function, thereby halting the viral replication cycle. These application notes detail the use of this compound in established in vitro assays to quantify its inhibitory activity against HIV-1.
Data Presentation
The following table summarizes the reported in vitro anti-HIV-1 activity of this compound and its analogs. It is crucial to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific HIV-1 strain, cell type used in the assay, and other experimental conditions.
| Compound | HIV-1 Strain | Assay Cell Line | IC50 | EC50 | Reference |
| Trifluoromethyloxindole 3q (similar to HBY 097/Talviraline) | Wild-type HIV-1 IIIB | - | 5.8 µM | - | [2] |
| Trifluoromethyloxindole 3q (similar to HBY 097/Talviraline) | Y181C mutant | - | 7.5 µM | - | [2] |
| ZLM-66 (this compound analog) | Wild-type HIV-1 | - | 41 nM (for RT) | 13 nM | [3] |
Signaling Pathway of NNRTI Inhibition
The following diagram illustrates the mechanism of action of NNRTIs, such as this compound, in the context of the HIV-1 life cycle.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-HIV-1 activity of this compound are provided below.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Seed susceptible target cells (e.g., MT-4 cells or activated Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at an appropriate density.
-
-
Compound Preparation:
-
Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to obtain a range of concentrations for determining the EC50.
-
-
Infection:
-
Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.
-
Infect the cells with a known titer of HIV-1. Include a "no drug" control (virus only) and a "no virus" control (cells only).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 7 days. The incubation time will depend on the cell type and virus strain used.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
p24 ELISA:
-
Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions (e.g., ABL, Inc. or XpressBio).[4]
-
Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by incubation with a biotinylated secondary antibody and then a streptavidin-HRP conjugate. The reaction is developed with a substrate solution (TMB) and stopped with a stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the recombinant p24 standards.
-
Calculate the concentration of p24 in each sample.
-
Plot the percentage of viral inhibition versus the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Single-Round Infectivity Assay
This assay measures the ability of a drug to inhibit a single cycle of viral replication. It often utilizes reporter viruses (e.g., expressing luciferase or GFP) to quantify infection.
Experimental Workflow:
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with an HIV-1 packaging plasmid (lacking the env gene and containing a reporter gene like luciferase or GFP) and a VSV-G expression plasmid.
-
Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.
-
-
Cell Seeding:
-
Seed target cells (e.g., TZM-bl cells) in a 96-well plate.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Infection:
-
Add the pseudovirus supernatant to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours.
-
-
Reporter Gene Measurement:
-
For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter viruses, quantify the percentage of GFP-positive cells using flow cytometry or a fluorescence microscope.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
SYBR Green-based RT-qPCR for HIV-1 RNA Quantification
This highly sensitive assay quantifies the amount of viral RNA in the supernatant, providing a direct measure of viral replication.
Experimental Workflow:
Protocol:
-
Cell Culture and Infection:
-
Follow steps 1-4 of the p24 antigen capture ELISA protocol to set up the infected cell culture with serial dilutions of this compound.
-
-
RNA Extraction:
-
Harvest the culture supernatant and extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[6]
-
-
One-Step SYBR Green RT-qPCR:
-
Prepare a reaction mixture containing a one-step SYBR Green RT-PCR master mix, forward and reverse primers targeting a conserved region of the HIV-1 genome (e.g., gag or pol), and the extracted RNA template.[6][7]
-
Perform the RT-qPCR using a real-time PCR system. A typical cycling protocol includes a reverse transcription step, an initial denaturation, and then multiple cycles of denaturation, annealing, and extension.[8]
-
-
Data Analysis:
-
Generate a standard curve using a known quantity of HIV-1 RNA or a plasmid containing the target sequence.
-
Determine the viral RNA copy number in each sample based on the standard curve.
-
Calculate the percentage of inhibition and the EC50 value for this compound as described in the previous protocols.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound against HIV-1. The choice of assay will depend on the specific research question, available resources, and desired throughput. Consistent application of these methods will yield reliable and reproducible data for the characterization of this promising NNRTI.
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ablinc.com [ablinc.com]
- 5. researchgate.net [researchgate.net]
- 6. A robust HIV-1 viral load detection assay optimized for Indian sub type C specific strains and resource limiting setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of SYBR-Green Real Time RT-PCR for quantification of human immunodeficiency virus type-1 (HIV-1) and comparison with COBAS AMPLICOR test [mjms.modares.ac.ir]
- 8. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Talviraline Solution Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data on the stability and storage of Talviraline. The information is intended to guide researchers in handling and storing the compound to ensure its integrity for experimental use.
Summary of Storage Conditions
This compound is available as a solid powder and can be dissolved in a suitable solvent for experimental use. Adherence to appropriate storage conditions is critical to prevent degradation and ensure the accuracy and reproducibility of research results.
Quantitative Data on Storage Stability
The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms, based on information from suppliers.[1][2]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Note: DMSO is a commonly used solvent for this compound.[1] It is recommended to use anhydrous DMSO to prepare stock solutions.
Experimental Protocols
Detailed experimental protocols for the stability testing of this compound are not extensively available in the public domain. However, a generalized protocol for assessing the stability of a research compound in solution can be followed.
General Protocol for Assessing Solution Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at various temperatures.
1. Materials:
- This compound powder
- Anhydrous solvent (e.g., DMSO)
- Phosphate-buffered saline (PBS) or other relevant aqueous buffer
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV-Vis spectrophotometer
- Temperature-controlled incubators or water baths
- pH meter
2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen anhydrous solvent to a desired high concentration (e.g., 10 mM). This will be the stock solution. c. Verify the initial concentration and purity of the stock solution using HPLC.
3. Preparation of Working Solutions: a. Dilute the stock solution with the appropriate experimental buffer (e.g., PBS) to the final working concentration. b. Measure the initial pH of the working solution.
4. Stability Testing: a. Aliquot the working solution into multiple sterile microcentrifuge tubes. b. Store the aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 37°C). c. Protect a subset of samples from light at each temperature to assess photosensitivity. d. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one aliquot from each storage condition.
5. Analysis: a. Allow the samples to come to room temperature. b. Analyze the samples by HPLC to determine the concentration of the parent this compound peak. c. Calculate the percentage of this compound remaining compared to the initial time point (T=0). d. Visually inspect the solutions for any signs of precipitation or color change.
6. Data Interpretation: a. Plot the percentage of this compound remaining versus time for each condition. b. Determine the time at which the concentration of this compound drops below a certain threshold (e.g., 90%) to define its stability under those conditions.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of a this compound solution.
Mechanism of Action: Inhibition of HIV Reverse Transcriptase
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] It inhibits the activity of reverse transcriptase, an essential enzyme for HIV replication. The diagram below illustrates the simplified mechanism of action.
Hypothetical Degradation Pathway
While specific degradation pathways for this compound have not been detailed in the available literature, a hypothetical pathway can be proposed based on its chemical structure, which contains functional groups susceptible to hydrolysis and oxidation.
It is important to note that this represents a theoretical model, and the actual degradation products may vary depending on the specific conditions. Experimental analysis, such as mass spectrometry, would be required to identify the true degradation products.
References
Application Note & Protocol: Assessing the Efficacy of Talviraline in Lymphocytes
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive set of protocols to assess the efficacy of Talviraline, a novel and selective JAK3 inhibitor, on human lymphocyte function. The described assays are designed to confirm its mechanism of action and evaluate its potential as an immunomodulatory agent.
Introduction
This compound is an investigational small molecule designed to selectively inhibit Janus Kinase 3 (JAK3), a tyrosine kinase crucial for cytokine signaling in lymphocytes. The JAK/STAT pathway, particularly through JAK3, is integral to the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] These cytokines are fundamental for lymphocyte development, activation, and proliferation. By inhibiting JAK3, this compound is hypothesized to suppress aberrant lymphocyte activity, offering a targeted therapeutic approach for autoimmune diseases and certain hematological malignancies. This application note details the essential in vitro assays to characterize the biological effects of this compound on primary human lymphocytes.
Experimental Workflow Overview
The overall process involves isolating primary lymphocytes, determining the optimal non-toxic drug concentration, and then assessing the drug's effect on specific cellular functions such as proliferation, signaling, and cytokine production.
Caption: Overall experimental workflow for assessing this compound efficacy.
Mechanism of Action: JAK/STAT Signaling
This compound is designed to block the phosphorylation of STAT proteins by inhibiting JAK3. Upon cytokine binding (e.g., IL-2) to its receptor, JAK3 is activated and phosphorylates the receptor, creating docking sites for STAT5. JAK3 then phosphorylates STAT5, leading to its dimerization, nuclear translocation, and gene transcription, which promotes lymphocyte proliferation and activation. This compound intervenes by preventing this critical STAT5 phosphorylation step.
Caption: this compound's inhibition of the JAK3/STAT5 signaling pathway.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.[2][3]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2][3]
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed.
-
Transfer the buffy coat to a new 50 mL tube.
-
Wash the cells by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.
-
Count viable cells using a hemocytometer or automated cell counter with trypan blue exclusion.
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effects of this compound and identifies the appropriate concentration range for subsequent functional assays.
-
Seed 1x10⁵ PBMCs per well in a 96-well plate in a final volume of 100 µL.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage relative to the vehicle control.
Phospho-STAT5 (pSTAT5) Flow Cytometry Assay
This assay directly measures the inhibition of JAK3's downstream signaling target, STAT5, to confirm the mechanism of action.
-
Aliquot 5x10⁵ PBMCs per tube.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.[7]
-
Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.[1][8] Leave one sample unstimulated as a negative control.
-
Immediately fix the cells by adding an equal volume of 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.[1]
-
Wash the cells twice with PBS containing 1% BSA (staining buffer).
-
Stain with a fluorescently-conjugated anti-pSTAT5 antibody (and cell surface markers like CD3, CD4 if desired) for 30-60 minutes at room temperature, protected from light.
-
Wash cells and resuspend in staining buffer for analysis on a flow cytometer.
-
Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of pSTAT5.
Lymphocyte Proliferation Assay (CFSE)
This assay quantifies the ability of this compound to inhibit lymphocyte proliferation, a key functional outcome of its immunomodulatory activity.
-
Resuspend 1x10⁷ PBMCs in PBS at a concentration of 1x10⁶ cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.[9] Incubate for 20 minutes at 37°C, protected from light.[2]
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.[2]
-
Wash the cells three times with complete medium.
-
Resuspend cells and plate 2x10⁵ cells/well in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control.
-
Stimulate cells with a mitogen such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.[2] Include an unstimulated control.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest cells, stain with a viability dye (e.g., 7-AAD) and surface markers if desired, and analyze by flow cytometry.
-
Gate on live lymphocytes and analyze the CFSE fluorescence histogram to identify distinct generations of proliferating cells.[10]
Cytokine Release Assay (ELISA)
This assay measures the effect of this compound on the production of key pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by activated lymphocytes.
-
Plate 2x10⁵ PBMCs per well in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control.
-
Stimulate cells with PHA or anti-CD3/CD28 beads.
-
Incubate for 48-72 hours at 37°C.
-
Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.[11]
-
Carefully collect the supernatant for analysis.
-
Perform a sandwich ELISA for the cytokine of interest (e.g., IFN-γ) according to the manufacturer's protocol.[12][13]
-
Briefly, coat an ELISA plate with a capture antibody, block non-specific sites, add cell culture supernatants and standards, add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate, and finally add a substrate to produce a colorimetric signal.[12]
-
Read the absorbance on a microplate reader and calculate cytokine concentrations by interpolating from the standard curve.[13]
Data Presentation
Quantitative data from the described assays should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on Lymphocyte Viability (MTS Assay)
| This compound (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.9 |
| 10 | 88.4 ± 6.2 |
| 50 | 52.1 ± 7.8 |
| 100 | 15.3 ± 4.1 |
Table 2: Inhibition of IL-2-induced STAT5 Phosphorylation
| This compound (µM) | pSTAT5 MFI (Mean ± SD) | % Inhibition |
|---|---|---|
| Unstimulated | 150 ± 25 | - |
| 0 (IL-2 + Vehicle) | 2500 ± 180 | 0 |
| 0.1 | 1350 ± 150 | 48.9 |
| 1 | 450 ± 60 | 87.2 |
| 10 | 180 ± 35 | 98.7 |
Table 3: Inhibition of Lymphocyte Proliferation (CFSE Assay)
| This compound (µM) | % Proliferated Cells (Mean ± SD) |
|---|---|
| Unstimulated | 2.1 ± 0.8 |
| 0 (Stimulated + Vehicle) | 85.4 ± 6.3 |
| 0.1 | 55.2 ± 7.1 |
| 1 | 15.8 ± 4.5 |
| 10 | 4.3 ± 2.1 |
Table 4: Inhibition of IFN-γ Production (ELISA)
| This compound (µM) | IFN-γ Concentration (pg/mL) (Mean ± SD) |
|---|---|
| Unstimulated | <10 |
| 0 (Stimulated + Vehicle) | 2150 ± 250 |
| 0.1 | 1100 ± 180 |
| 1 | 350 ± 95 |
| 10 | 85 ± 40 |
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical assessment of this compound's efficacy in human lymphocytes. By systematically evaluating its impact on cell viability, target engagement (pSTAT5 inhibition), lymphocyte proliferation, and effector cytokine production, researchers can build a comprehensive profile of its immunomodulatory activity. The successful execution of these assays is a critical step in the development of this compound as a potential therapeutic agent.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bu.edu [bu.edu]
- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. biomatik.com [biomatik.com]
Talviraline in Combination Antiretroviral Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talviraline (formerly known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1).[1] As with other antiretroviral agents, this compound is intended for use in combination with other drugs to achieve durable viral suppression, prevent the emergence of drug resistance, and improve clinical outcomes. These application notes provide a summary of available data and protocols for the use of this compound in combination therapeutic strategies.
Mechanism of Action
This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA.[1] It binds to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This mechanism is characteristic of the NNRTI class of antiretroviral drugs.
Combination Therapy: Rationale and Available Data
The primary goal of combination antiretroviral therapy (cART) is to suppress HIV replication to undetectable levels, thereby preventing disease progression and transmission. Combining drugs with different mechanisms of action can enhance antiviral efficacy and create a higher genetic barrier to the development of resistance.
Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
Zidovudine (AZT)
A phase II clinical study (HBY 097/2001 Study Group) evaluated the safety and antiviral activity of this compound alone and in combination with zidovudine in asymptomatic or mildly symptomatic HIV-1-infected patients.[2]
Efficacy Data:
The combination of this compound and zidovudine demonstrated a more pronounced and sustained reduction in viral load compared to this compound monotherapy.
| Treatment Group | Mean Maximum Viral Load Decrease (log10 copies/mL) | Timepoint of Maximum Decrease | Viral Load Decrease at 12 Weeks (log10 copies/mL below baseline) |
| This compound Monotherapy (250 mg TID) | -1.31 | Week 1 | Not Reported |
| This compound (750 mg TID) + Zidovudine | -2.19 | Week 4 | -1.05 |
Resistance Data:
The development of the K103N mutation in the reverse transcriptase gene is a known resistance pathway for many NNRTIs. Combination therapy with high-dose this compound and zidovudine was associated with a lower incidence of this mutation.
| Treatment Group | Development of K103N Mutation |
| This compound Monotherapy | More frequent |
| This compound (high-dose) + Zidovudine | Less frequent (P < .01) |
Combination with Protease Inhibitors (PIs)
Indinavir (IDV)
A pharmacokinetic study investigated the interaction between this compound, indinavir, and zidovudine in HIV-infected subjects. The study revealed a significant drug-drug interaction between this compound and indinavir.[3]
Pharmacokinetic Data:
This compound was found to significantly reduce the plasma concentrations of indinavir. This is likely due to this compound's induction of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary metabolic pathway for indinavir.[3]
| Pharmacokinetic Parameter (Indinavir) | Indinavir + Zidovudine (Baseline) | Indinavir + Zidovudine + this compound (Day 11) | P-value |
| Cmax (mcg/L) | 7514 +/- 1636 | 4725 +/- 2494 | < .05 |
| Cmin (mcg/L) | 146 +/- 81 | 54 +/- 24 | < .05 |
| AUC0-8 (mg/L/h) | 16,034 +/- 4903 | 6134 +/- 2701 | < .05 |
| Apparent Clearance (CL/F) (L/h/kg) | 0.69 +/- 0.14 | 1.94 +/- 0.63 | < .05 |
Data are presented as mean +/- standard deviation.
This interaction suggests that co-administration of this compound and indinavir at standard doses may lead to sub-therapeutic levels of indinavir, potentially compromising its antiviral efficacy. Dose adjustments or the use of a pharmacokinetic enhancer (booster) with the protease inhibitor may be necessary.
Experimental Protocols
Phase II Clinical Trial Protocol: this compound in Combination with Zidovudine
This protocol is based on the design of the HBY 097/2001 Study Group trial.[2]
1. Study Objectives:
-
To evaluate the safety and tolerability of this compound administered alone and in combination with zidovudine.
-
To assess the antiretroviral activity of this compound alone and in combination with zidovudine.
2. Study Design:
-
A multicenter, randomized, double-blind, dose-escalation study.
3. Patient Population:
-
Asymptomatic or mildly symptomatic HIV-1-infected individuals.
-
CD4+ cell count between 200 and 500 cells/mm³.
-
Plasma HIV-1 RNA levels ≥ 10,000 copies/mL.
-
No prior or current AIDS-defining illness.
4. Treatment Arms:
-
Arm 1 (Monotherapy): this compound (dose escalation)
-
Arm 2 (Combination Therapy): this compound (dose escalation) + Zidovudine
5. Drug Dosing and Administration:
-
This compound: Doses to be escalated (e.g., 250 mg TID, 500 mg TID, 750 mg TID) as safety is established at each dose level. Administered orally.
-
Zidovudine: Standard dosing regimen. Administered orally.
6. Study Duration:
-
12 weeks of treatment.
7. Assessments:
-
Safety: Clinical adverse events and laboratory abnormalities monitored at regular intervals.
-
Efficacy: Plasma HIV-1 RNA levels (viral load) measured at baseline and at specified time points throughout the study (e.g., weeks 1, 2, 4, 8, 12).
-
Immunology: CD4+ cell counts measured at baseline and at the end of the study.
-
Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene from plasma samples at baseline and at time points of virologic failure to identify resistance mutations (e.g., K103N).
In Vitro Drug Combination Assay (General Protocol)
This is a general protocol for assessing the in vitro synergy, additivity, or antagonism of this compound with other antiretroviral agents.
1. Materials:
-
HIV-1 laboratory-adapted strains or clinical isolates.
-
Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., MT-4).
-
This compound and other antiretroviral agents of interest.
-
Cell culture medium and supplements.
-
Reagents for measuring viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay).
2. Methods:
-
Cell Preparation: Isolate and culture PBMCs or maintain the T-cell line.
-
Drug Preparation: Prepare stock solutions of this compound and the other antiretroviral agent(s) and make serial dilutions.
-
Drug Combination Matrix: In a 96-well plate, create a checkerboard pattern of drug concentrations, with each drug alone and in combination at various ratios.
-
Infection: Add the prepared cells to the wells and infect with a standardized amount of HIV-1.
-
Incubation: Incubate the plates for a defined period (e.g., 7 days).
-
Measurement of Viral Replication: At the end of the incubation period, measure the level of viral replication in the culture supernatants using a p24 ELISA or RT assay.
-
Data Analysis: Use a synergy analysis program (e.g., MacSynergy II) to calculate combination indices (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates additivity.
-
CI > 1 indicates antagonism.
-
Visualizations
Caption: this compound induces CYP3A4, increasing indinavir metabolism.
Caption: Workflow of a Phase II clinical trial for this compound.
References
- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered pharmacokinetics of indinavir by a novel nonnucleoside reverse transcriptase inhibitor (HBY-097): a pharmacokinetic evaluation in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Talviraline in HIV Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Talviraline (formerly known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). This document includes information on cell lines sensitive to this compound, protocols for assessing its antiviral activity, and insights into its potential mechanism of action beyond reverse transcriptase inhibition.
Introduction to this compound
This compound is a second-generation quinoxaline derivative that has demonstrated high potency against HIV-1.[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an allosteric site distinct from the active site targeted by nucleoside reverse transcriptase inhibitors (NRTIs).[2] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3][4] Preclinical evaluations have shown that this compound is a highly potent inhibitor of HIV-1 induced cell killing and viral replication in a variety of human cell lines, as well as in fresh human peripheral blood lymphocytes and macrophages.
Cell Line Sensitivity to this compound
| Cell Line | Type | HIV-1 Strain Commonly Used | Typical Endpoint for Antiviral Assay |
| MT-4 | Human T-cell leukemia | HIV-1 IIIB, HIV-1 NL4-3 | Cytopathic effect (CPE), p24 antigen production, Luciferase activity |
| CEM-SS | Human T-lymphoblastoid | HIV-1 RF | Syncytia formation, Cell viability (MTT, XTT) |
| H9 | Human T-lymphoma | HIV-1 IIIB | p24 antigen production, Reverse transcriptase activity |
| Peripheral Blood Mononuclear Cells (PBMCs) | Primary human cells | Clinical isolates, lab-adapted strains | p24 antigen production |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a p24 Antigen Capture Assay in MT-4 Cells
This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of HIV-1 p24 antigen in the supernatant of infected MT-4 cells.
Materials:
-
This compound (HBY 097)
-
MT-4 cells
-
HIV-1 stock (e.g., NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin
-
96-well flat-bottom cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI 1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM. Include a "no drug" control.
-
Infection: In a separate tube, infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.
-
Assay Setup:
-
Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with uninfected cells as a negative control and infected cells without the drug as a positive control.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 antigen analysis.
-
p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of p24 inhibition for each drug concentration relative to the positive control (infected, untreated cells).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Experimental Workflow for Antiviral Activity Assay
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Antimicrobial Agents and Chemotherapy from 1972 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Immunodeficiency Virus-1 (HIV-1)-Mediated Apoptosis: New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Troubleshooting & Optimization
Optimizing Talviraline Concentration for Antiviral Effect: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Talviraline, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in antiviral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound concentration for maximal antiviral efficacy against HIV-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as HBY 097, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: Which cell lines are suitable for in vitro testing of this compound?
A2: A variety of human T-cell lines are suitable for evaluating the antiviral activity of this compound. Commonly used cell lines include MT-4, CEM-SS, Jurkat, and C8166-R5. Additionally, primary human peripheral blood mononuclear cells (PBMCs) and macrophages can be used to assess the compound's activity in a more physiologically relevant context.
Q3: What is the expected potency of this compound against wild-type HIV-1?
A3: this compound is a highly potent inhibitor of HIV-1. In vitro studies have demonstrated that it has an IC50 (half-maximal inhibitory concentration) in the low nanomolar range against wild-type HIV-1 strains, with reported values around 6 nM for the HIV-1 MN strain.
Q4: Can resistance to this compound develop?
A4: Yes, as with other NNRTIs, HIV-1 can develop resistance to this compound. The primary resistance mutation associated with high-level resistance to this compound in vitro is the G190E substitution in the reverse transcriptase enzyme.[1] Under lower selective pressure, other mutations such as V106I, V106L, and G190T have also been observed.[1]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound (HBY 097).
| Compound | Virus Strain | Cell Line | Assay Method | EC₅₀ / IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| HBY 097 | HIV-1 MN | Various | Not Specified | 6 | >100 | >16,667 | [2] |
| HBY 097 | Wild-type HIV-1 | Patient Isolates | Not Specified | 0.1 - 3 | Not Reported | Not Reported | [3] |
| HBY 097 | K103N Mutant | Patient Isolate | Not Specified | 160 | Not Reported | Not Reported | [3] |
Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are often used interchangeably in antiviral assays. A higher Selectivity Index indicates a more favorable therapeutic window.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using HIV-1 p24 Antigen ELISA
This protocol outlines the steps to determine the concentration-dependent inhibition of HIV-1 replication by this compound by measuring the level of the viral core protein p24 in the supernatant of infected cell cultures.
Materials:
-
Target cells (e.g., MT-4 cells)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a no-drug control (vehicle only).
-
Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to all wells except for the uninfected control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the p24 concentration for each well using the standard curve from the ELISA kit. Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control. The EC₅₀ value can then be calculated using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Target cells (e.g., MT-4 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium, similar to the antiviral assay. Add 100 µL of the diluted compound to the wells. Include a no-drug control and a no-cell control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-7 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control. The CC₅₀ (50% cytotoxic concentration) value can then be calculated using non-linear regression analysis.
Mandatory Visualizations
Caption: Experimental workflow for determining the antiviral activity of this compound.
Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in p24 ELISA | - Inaccurate pipetting- Incomplete mixing of reagents- Cell clumping leading to uneven infection | - Use calibrated pipettes and change tips for each dilution.- Ensure all reagents are thoroughly mixed before use.- Gently resuspend cells before seeding to ensure a single-cell suspension. |
| No or low p24 signal in positive control wells | - Inactive virus stock- Problems with the ELISA kit (e.g., expired reagents)- Incorrect assay setup | - Titer the virus stock to confirm its infectivity.- Check the expiration date of the ELISA kit and store reagents as recommended.- Review the ELISA protocol and ensure all steps were performed correctly. |
| High background in p24 ELISA | - Inadequate washing- Contamination of reagents or wells | - Ensure thorough washing between ELISA steps.- Use sterile techniques and fresh reagents. |
| Observed cytotoxicity at expected effective concentrations | - Compound precipitation at high concentrations- Cell line is particularly sensitive to the compound or DMSO | - Check the solubility of this compound in the culture medium.- Lower the final DMSO concentration to <0.5%.- Perform a cytotoxicity assay on uninfected cells to determine the CC₅₀ accurately. |
| Reduced antiviral activity (higher EC₅₀) | - Development of drug resistance- Degradation of the compound | - Sequence the reverse transcriptase gene of the virus to check for resistance mutations (e.g., G190E).- Prepare fresh dilutions of this compound for each experiment. |
References
- 1. In vitro selection for different mutational patterns in the HIV-1 reverse transcriptase using high and low selective pressure of the nonnucleoside reverse transcriptase inhibitor HBY 097 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Talviraline Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talviraline. The information is designed to help identify and resolve common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It is designed to block the replication of human immunodeficiency virus type 1 (HIV-1) by binding to a hydrophobic pocket on the viral reverse transcriptase (RT) enzyme.[2][3] This binding allosterically inhibits the enzyme's function, preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 life cycle.[4]
Q2: What are the primary assays used to measure this compound's activity?
The primary assays for evaluating this compound's efficacy fall into two main categories:
-
Biochemical Assays: These directly measure the inhibition of the HIV-1 reverse transcriptase enzyme. A common method is a reverse transcriptase assay that quantifies the synthesis of DNA from an RNA template.[5][6][7]
-
Cell-Based Assays: These assays assess the ability of this compound to inhibit viral replication in a cellular context. Examples include:
-
Cytopathic Effect (CPE) Reduction Assays: Measure the ability of the compound to protect host cells from virus-induced death.[8]
-
Viral Protein Quantification: Assays like Western blot can be used to measure the reduction in specific viral proteins (e.g., p24) in treated cells.[9][10][11]
-
Reporter Gene Assays: Use engineered viruses that express a reporter gene (like luciferase) upon successful replication. A decrease in the reporter signal indicates antiviral activity.[12][13]
-
Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which correlates with cell viability. In the context of antiviral screening, they can be used to assess both the cytotoxic effects of the drug and its ability to protect cells from the virus.[14][15]
-
Q3: What are some common reasons for seeing reduced or no this compound activity in my assays?
Several factors can lead to a lack of this compound activity, including:
-
Compound Integrity: The this compound compound may have degraded due to improper storage or handling.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect reagent concentrations, incubation times, or pH, can affect enzyme activity and compound efficacy.
-
Cell Culture Issues: For cell-based assays, problems with the health of the host cells, contamination, or incorrect cell density can impact results.
-
Viral Strain Resistance: The strain of HIV-1 being used may harbor mutations in the reverse transcriptase enzyme that confer resistance to NNRTIs.[2][16][17]
-
Experimental Errors: Pipetting inaccuracies, incorrect dilutions, or issues with plate readers can all contribute to unreliable results.
Troubleshooting Guides
Guide 1: No Activity in a Reverse Transcriptase (RT) Inhibition Assay
If you are not observing inhibition of the RT enzyme in a biochemical assay, consider the following:
Troubleshooting Workflow for RT Inhibition Assay
Caption: Troubleshooting logic for lack of this compound activity in an RT assay.
| Potential Cause | Recommended Action |
| Degraded this compound | Prepare a fresh dilution of this compound from a new stock. Ensure the compound is stored correctly (check manufacturer's recommendations). |
| Inactive RT Enzyme | Test the activity of the reverse transcriptase enzyme with a known, potent NNRTI as a positive control. If the control also fails, the enzyme may be inactive. |
| Incorrect Reagent Concentrations | Verify the concentrations of all assay components, including the template-primer, dNTPs, and magnesium chloride. |
| Suboptimal Assay Buffer | Ensure the pH and salt concentration of the reaction buffer are optimal for RT activity. |
| Issues with Detection Method | If using a colorimetric or fluorescent readout, ensure that the detection reagents are not expired and that the plate reader is functioning correctly.[5][6] |
Guide 2: Lack of Antiviral Effect in Cell-Based Assays
If this compound is not showing an antiviral effect in your cell-based assay, several factors related to the cells, virus, or compound could be the cause.
Experimental Workflow for a Cell-Based Antiviral Assay
Caption: General workflow for a cell-based antiviral assay.
| Potential Cause | Recommended Action |
| High Cell Density | An excessive number of cells can lead to rapid cell death unrelated to viral infection, masking any protective effect of the compound. Optimize cell seeding density. |
| Low Viral Titer | If the viral inoculum is too low, it may not cause sufficient cell death in the control wells, making it difficult to observe a protective effect. Titer the virus stock before the experiment. |
| Resistant HIV-1 Strain | The HIV-1 strain used may have pre-existing mutations in the NNRTI-binding pocket (e.g., K103N, Y181C).[16][17] Sequence the reverse transcriptase gene of your viral stock or test this compound against a known sensitive strain. |
| Compound Cytotoxicity | At high concentrations, this compound itself may be toxic to the host cells. This can be mistaken for a lack of antiviral activity. Always run a parallel cytotoxicity assay with the compound on uninfected cells.[8] |
| Incorrect Timing of Treatment | For optimal results, this compound should be added to the cells before or at the time of infection. |
Guide 3: Inconsistent or Non-Reproducible Results
Variability in results is a common challenge. The following table highlights potential sources of inconsistency.
| Potential Cause | Recommended Action |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions. |
| Edge Effects in Plates | The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile media. |
| Cell Passage Number | Cells that have been passaged too many times can exhibit altered growth characteristics and susceptibility to viral infection. Use cells within a consistent and low passage number range. |
| Variability in Virus Stock | Prepare a large, single batch of virus stock, titer it, and aliquot for storage to ensure consistency across experiments. |
| Contamination | Regularly check cell cultures for microbial contamination, which can significantly impact assay results. |
Quantitative Data Summary
The following tables provide an example of how to present quantitative data from this compound experiments. The values are illustrative for a typical NNRTI and should be determined experimentally.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Assay Type | Cell Line | HIV-1 Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| CPE Reduction | MT-4 | Wild-Type (IIIB) | 1.5 | >100 | >66,667 |
| Reporter Gene | TZM-bl | Wild-Type (NL4-3) | 2.1 | >100 | >47,619 |
| p24 Reduction | PBMCs | Wild-Type (BaL) | 3.5 | >50 | >14,285 |
EC₅₀ (50% effective concentration): The concentration of this compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of this compound that reduces cell viability by 50%.
Table 2: Activity of this compound Against NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain (Mutation) | Fold Change in EC₅₀ (vs. Wild-Type) |
| K103N | 3.2 |
| Y181C | 5.8 |
| G190A | 4.1 |
| L100I | 1.5 |
| K103N + Y181C | 15.7 |
Fold Change: The EC₅₀ for the resistant strain divided by the EC₅₀ for the wild-type strain.
Experimental Protocols
Protocol 1: Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits.[5]
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
-
Reconstitute the template/primer (e.g., poly(A) x oligo(dT)₁₅).
-
Prepare a solution of dNTPs, including digoxigenin-labeled dUTP and biotin-labeled dUTP.
-
Prepare a stock solution of HIV-1 Reverse Transcriptase.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, template/primer, dNTP mix, and the this compound dilution (or control).
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and transfer the contents to a streptavidin-coated microplate. Incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin antibody conjugated to peroxidase. Incubate.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the color development with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability (MTT) Assay for Antiviral Activity
This protocol measures the ability of this compound to protect cells from virus-induced death.[14][15]
-
Cell Preparation:
-
Seed a susceptible cell line (e.g., MT-4 cells) in a 96-well plate at an optimized density.
-
Incubate the cells to allow them to adhere and enter logarithmic growth.
-
-
Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for "cells only" (no virus, no drug), "virus control" (cells + virus, no drug), and "compound toxicity" (cells + drug, no virus).
-
Add the HIV-1 virus stock at a pre-determined multiplicity of infection (MOI) to the appropriate wells.
-
Incubate the plate at 37°C in a CO₂ incubator for 3-5 days, or until significant cytopathic effect is observed in the virus control wells.
-
-
MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the "cells only" control.
-
Determine the EC₅₀ (from the virus-infected wells) and CC₅₀ (from the uninfected, drug-treated wells) by plotting the data and fitting to a dose-response curve.
-
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical Insights into the Inhibitory Mechanism of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. profoldin.com [profoldin.com]
- 7. A simple and rapid reverse transcriptase assay for the detection of retroviruses in cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 9. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. jmitra.co.in [jmitra.co.in]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Talviraline Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Talviraline-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus type 1 (HIV-1).[1] Its primary mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for viral replication. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA.[2][3][4][5]
Q2: What are the potential causes of this compound-induced cytotoxicity in cell culture?
While highly selective for HIV-1 reverse transcriptase, this compound, like other NNRTIs, can exhibit off-target effects leading to cytotoxicity.[6] The primary suspected mechanisms include:
-
Mitochondrial Dysfunction: NNRTIs have been shown to impact mitochondrial function.[2][4][7][8][9] This can occur through inhibition of the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[2]
-
Metabolism-Induced Toxicity: this compound, as a quinoxaline derivative, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver and in certain cell lines.[10][11] This metabolic process can sometimes produce reactive metabolites that are toxic to cells, potentially leading to hepatotoxicity.[3][12]
-
Induction of Apoptosis: The accumulation of ROS and cellular stress from mitochondrial dysfunction can trigger programmed cell death, or apoptosis.
Q3: What are the typical signs of cytotoxicity observed with this compound?
Common indicators of cytotoxicity in cell culture include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased lactate dehydrogenase (LDH) release into the culture medium, indicating membrane damage.
-
Increased caspase activity, a marker of apoptosis.
-
Decreased metabolic activity, as measured by assays like the MTT or XTT assay.[13]
Troubleshooting Guides
Issue 1: High levels of cell death observed shortly after this compound treatment.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line.[14] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control to assess its effect on cell viability. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to drugs. Consider using a less sensitive cell line if appropriate for your experimental goals, or optimize conditions for your current cell line. |
| Contamination | Rule out microbial contamination of your cell culture or reagents, which can cause non-specific cell death. |
Issue 2: Gradual decrease in cell viability over a prolonged incubation period.
Possible Cause & Solution
| Possible Cause | Troubleshooting Steps |
| Mitochondrial Toxicity | Reduce the initial seeding density of cells to lessen the metabolic burden. Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate the effects of reactive oxygen species (ROS).[15][16][17] |
| Metabolite Accumulation | Change the culture medium more frequently (e.g., every 24 hours) to remove potentially toxic metabolites. |
| Nutrient Depletion | Ensure that the culture medium is not depleted of essential nutrients during the long incubation period. Replenish with fresh medium as needed. |
Data Presentation
Table 1: Illustrative Cytotoxicity of NNRTIs in Various Cell Lines
The following table provides a hypothetical example of CC50 values for a generic NNRTI to illustrate how cytotoxicity can vary between cell lines. Note: These are not actual data for this compound and should be experimentally determined for your specific cell line and conditions.
| Cell Line | Cell Type | Illustrative CC50 (µM) |
| HepG2 | Human Hepatoma | 15 |
| MT-4 | Human T-cell Leukemia | >100[18] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human Immune Cells | 50 |
| A549 | Human Lung Carcinoma | 25 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Appropriate cell line and culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different drug concentrations. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug solvent (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the CC50 value from the dose-response curve.
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
This compound
-
24-well cell culture plates
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound at various concentrations for the desired time. Include an untreated control.
-
JC-1 Staining: Remove the culture medium and wash the cells with PBS. Add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Imaging/Analysis: Analyze the cells under a fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic or unhealthy cells with low MMP will show green fluorescence (JC-1 monomers). Alternatively, quantify the fluorescence using a flow cytometer.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of AIC292, a novel HIV-1 nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. A brief overview of mechanisms of mitochondrial toxicity from NRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of a defluorinated metabolite of a quinoxaline antiviral drug catalysed by human cytochrome P450 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. | BioWorld [bioworld.com]
identifying and mitigating Talviraline off-target effects
Welcome to the technical support center for Talviraline. This resource provides researchers, scientists, and drug development professionals with detailed guidance on identifying and mitigating potential off-target effects of this compound, a potent inhibitor of the TARK1 kinase.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cells show unexpected toxicity at concentrations where this compound should be specific for TARK1. Could this be an off-target effect?
Answer: Yes, unexpected cellular toxicity is a common indicator of off-target effects. While this compound is designed to be a specific inhibitor of TARK1, like many kinase inhibitors, it can interact with other kinases, especially those with similar ATP-binding pockets.[1][2] This can lead to the modulation of unintended signaling pathways and result in phenotypes like decreased cell viability, apoptosis, or cell cycle arrest that are independent of TARK1 inhibition.
To investigate this, it is crucial to determine the selectivity profile of this compound and confirm target engagement in your specific cellular model.
Data Summary: Kinase Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against its primary target (TARK1) and two known significant off-targets, OFK1 and OFK2.
| Kinase Target | IC50 (nM) | Description |
| TARK1 (On-Target) | 15 | Primary therapeutic target. |
| OFK1 (Off-Target) | 250 | A serine/threonine kinase involved in cell cycle progression. |
| OFK2 (Off-Target) | 800 | A tyrosine kinase implicated in cellular stress responses. |
This data indicates that while this compound is highly potent against TARK1, it can inhibit OFK1 and OFK2 at higher concentrations, which may be reached in certain experimental setups.
FAQ 2: How can I confirm that my observed phenotype is due to TARK1 inhibition and not an off-target?
Answer: Differentiating on-target from off-target effects is critical for validating your results. A multi-step approach combining biochemical and cellular assays is recommended. The general workflow involves confirming target engagement, assessing downstream signaling, and performing rescue experiments.
Diagram: Workflow for Validating On-Target Effects
Caption: A stepwise workflow to distinguish on-target from off-target effects.
Recommended Experiments:
-
Cellular Thermal Shift Assay (CETSA): This method confirms that this compound is binding to TARK1 in your intact cells.[3][4][5] A shift in the thermal stability of TARK1 upon drug treatment indicates direct target engagement.
-
Western Blotting: Analyze the phosphorylation status of a known, direct substrate of TARK1. A reduction in phosphorylation that correlates with this compound concentration is strong evidence of on-target pathway inhibition.[6][7][8]
-
Rescue Experiments: This is a definitive method. If the phenotype is caused by TARK1 inhibition, overexpressing a drug-resistant mutant of TARK1 should reverse the effect. If the phenotype persists, it is likely due to an off-target.
FAQ 3: What are the best experimental methods to identify unknown off-targets of this compound in my cell line?
Answer: Identifying unknown off-targets requires unbiased, large-scale screening methods.[9] The two primary approaches are biochemical profiling and cellular proteomics-based techniques.
-
Biochemical Profiling (Kinome Profiling): This involves screening this compound against a large panel of recombinant kinases (a "kinome scan") to measure its inhibitory activity in a cell-free system.[10][11][12][13][14] This is the most direct way to generate a broad selectivity profile.
-
Chemical Proteomics: Techniques like CETSA coupled with mass spectrometry (CETSA-MS) can identify which proteins in the cell are stabilized by binding to this compound, providing a snapshot of both on- and off-targets in a native cellular environment.
Diagram: this compound Signaling and Off-Target Interference
Caption: On-target TARK1 inhibition vs. off-target OFK1/2 inhibition.
FAQ 4: How can I design my experiments to minimize the off-target effects of this compound?
Answer: Minimizing off-target effects is crucial for generating clean, interpretable data.[15]
-
Use the Lowest Effective Concentration: Perform a dose-response curve and use the lowest concentration of this compound that gives you maximal inhibition of TARK1 activity without causing the toxic phenotypes associated with higher doses.
-
Use a More Selective Control Compound: If available, use a structurally distinct TARK1 inhibitor with a different off-target profile. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Employ Genetic Controls: The gold standard is to use genetic methods like siRNA or CRISPR to knock down TARK1. The resulting phenotype should mimic the on-target effect of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to TARK1 within intact cells based on ligand-induced thermal stabilization.[3][5][16][17]
Methodology:
-
Cell Treatment: Culture your cells to ~80% confluency. Treat one set of cells with this compound at your desired concentration (e.g., 10x IC50) and another set with a vehicle control (e.g., DMSO) for 1-3 hours.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble TARK1 remaining at each temperature using Western Blot or ELISA. Successful binding of this compound will result in TARK1 remaining soluble at higher temperatures compared to the vehicle control.
Protocol 2: Western Blot for Downstream Pathway Modulation
This protocol assesses the functional consequence of TARK1 inhibition by measuring the phosphorylation of a known downstream substrate.[6][7]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) for a predetermined time (e.g., 2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the TARK1 substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the phospho-specific signal relative to the total and loading controls indicates on-target activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. icr.ac.uk [icr.ac.uk]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Talviraline Activity Assay Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to confirm the activity of Talviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HBY 097) is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is primarily used to inhibit the replication of human immunodeficiency virus type 1 (HIV-1).[1] this compound works by binding to a specific site on the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the conversion of viral RNA into DNA.[1][3] This binding event inhibits the enzyme's function, thereby halting the viral replication process.[1][4]
Q2: What are the key parameters to measure when assessing this compound's activity?
A2: The two primary parameters to determine are the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50).
-
CC50: The concentration of this compound that reduces the viability of host cells by 50%. This is a measure of the compound's toxicity.[5]
-
EC50: The concentration of this compound that inhibits viral replication by 50%. This is a measure of the compound's antiviral potency.
-
Selectivity Index (SI): This is the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value is desirable as it indicates that the compound is effective at a concentration that is not toxic to the host cells.[5] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[5]
Q3: Which cell lines are appropriate for testing this compound's activity against HIV-1?
A3: Commonly used cell lines for HIV-1 research include:
-
TZM-bl cells: These are HeLa cells that are engineered to express CD4, CCR5, and CXCR4, and contain HIV-1 LTR-driven luciferase and β-galactosidase reporter genes. They are highly permissive to a wide range of HIV-1 strains.[6]
-
C8166 cells: A human T-lymphoblastoid cell line that is highly sensitive to HIV-1 infection and shows clear cytopathic effects (syncytia formation).
-
Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a more physiologically relevant model for HIV-1 infection.
Q4: What are the standard assays to measure the EC50 of this compound?
A4: Several assays can be used to determine the EC50 of this compound:
-
HIV-1 p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant, which is a direct measure of viral replication.[7][8]
-
TZM-bl Luciferase Reporter Gene Assay: This assay measures the activity of the luciferase enzyme, which is expressed upon successful HIV-1 infection and Tat protein production. A reduction in luciferase signal indicates inhibition of viral replication.[6][9]
-
Plaque Reduction Assay: This classic virology assay measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of the antiviral compound.
-
Quantitative PCR (qPCR): This method quantifies the amount of viral RNA or DNA in infected cells or supernatant, providing a direct measure of viral load.
Troubleshooting Guides
HIV-1 p24 Antigen Capture ELISA
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing of plates. | Increase the number of wash steps and ensure complete removal of wash buffer.[10][11] |
| Contaminated reagents or samples. | Use fresh, sterile reagents and handle samples carefully to avoid cross-contamination.[10] | |
| Incorrect antibody concentrations. | Optimize the concentrations of capture and detection antibodies. | |
| No or Weak Signal | Inactive or expired reagents. | Check the expiration dates of all kit components and store them as recommended.[12] |
| Incorrect assay procedure. | Carefully review and follow the manufacturer's protocol.[11] | |
| Low viral replication. | Ensure that the virus stock is viable and used at an appropriate multiplicity of infection (MOI). | |
| Poor Reproducibility | Inconsistent pipetting or washing technique. | Use calibrated pipettes and ensure consistent technique across all wells and plates.[10] |
| Edge effects on the plate. | Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation. |
TZM-bl Luciferase Reporter Gene Assay
| Problem | Possible Cause | Solution |
| High Background Signal | High intrinsic luciferase expression in cells. | Use a different batch of cells or a different cell line. |
| Contamination of reagents with luciferase. | Use fresh, dedicated reagents for the luciferase assay. | |
| White plates causing signal bleed-through. | Use opaque, white-walled plates to minimize crosstalk between wells.[13] | |
| No or Low Signal | Low transfection efficiency (if using pseudovirus). | Optimize the transfection protocol for the 293T cells used to produce pseudoviruses.[13] |
| Low viral infectivity. | Use a fresh, high-titer virus stock. | |
| Insufficient incubation time. | Increase the incubation time after infection to allow for sufficient luciferase expression.[14] | |
| High Variability Between Replicates | Inconsistent cell seeding or virus addition. | Ensure a uniform cell monolayer and accurate pipetting of virus and compounds. |
| Cell clumps. | Ensure a single-cell suspension before seeding. |
Data Presentation
Table 1: Example CC50, EC50, and SI values for this compound and a Control NNRTI
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | TZM-bl | >100 | 0.05 | >2000 |
| This compound | C8166 | >100 | 0.08 | >1250 |
| Efavirenz (Control) | TZM-bl | 50 | 0.002 | 25000 |
| Efavirenz (Control) | C8166 | 45 | 0.003 | 15000 |
Experimental Protocols
Cell Viability (CC50) Assay using MTS
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 200 µM).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by non-linear regression analysis.
HIV-1 p24 Antigen Capture ELISA (EC50)
-
Cell Seeding and Infection: Seed TZM-bl cells as described above. Infect the cells with a pre-titered amount of HIV-1 (e.g., MOI of 0.1) in the presence of serial dilutions of this compound. Include wells with infected cells and no compound (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Add the collected supernatants and a standard curve of recombinant p24 protein to the plate. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with stop solution.
-
-
Readout: Measure the absorbance at 450 nm.
-
Calculation: Determine the p24 concentration in each supernatant using the standard curve. Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control. Determine the EC50 value by non-linear regression analysis.
TZM-bl Luciferase Reporter Gene Assay (EC50)
-
Cell Seeding and Infection: Perform cell seeding and infection with HIV-1 and this compound treatment as described for the p24 ELISA.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Cell Lysis: Remove the medium from the wells and add 100 µL of cell lysis buffer. Incubate for 15 minutes at room temperature.
-
Luciferase Assay:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Add 100 µL of luciferase assay reagent to each well.
-
-
Readout: Immediately measure the luminescence using a luminometer.
-
Calculation: Calculate the percentage of viral inhibition for each this compound concentration relative to the virus control (after subtracting the background from uninfected cells). Determine the EC50 value by non-linear regression analysis.
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: General experimental workflow for confirming this compound activity.
Caption: A logical approach to troubleshooting antiviral assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. niaid.nih.gov [niaid.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]
- 9. hiv.lanl.gov [hiv.lanl.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 12. cusabio.com [cusabio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
Talviraline's Binding Affinity to HIV-1 Reverse Transcriptase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Talviraline (HBY 097) to Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) against other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The information presented is supported by experimental data to aid in research and drug development decisions.
Comparative Binding Affinity of NNRTIs to HIV-1 RT
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other notable NNRTIs against wild-type HIV-1. Lower IC50 values are indicative of higher binding affinity and greater potency.
| Compound | IC50 (nM) | Target | Notes |
| This compound (HBY 097) | 0.1 - 3 | HIV-1 RT | Effective against various clinical isolates.[1] |
| Nevirapine | ~200 | HIV-1 RT | A first-generation NNRTI.[2] |
| Efavirenz | 1.4 (in vitro assay) | HIV-1 RT | A widely used first-generation NNRTI. |
| Rilpivirine | ~0.7 | HIV-1 RT | A second-generation NNRTI with high potency. |
| Etravirine | ~1.5 | HIV-1 RT | A second-generation NNRTI effective against some resistant strains. |
| Doravirine | Not explicitly found | HIV-1 RT | A newer NNRTI with a favorable resistance profile. |
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
This compound, like other NNRTIs, is a non-competitive inhibitor of HIV-1 RT.[3] It binds to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), located approximately 10 Å from the catalytic site of the enzyme.[4][5][6] This binding induces a conformational change in the enzyme, which distorts the polymerase active site and ultimately blocks the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[4][5][6]
Caption: Mechanism of this compound inhibiting HIV-1 replication.
Experimental Protocols: HIV-1 Reverse Transcriptase Inhibition Assay
The determination of the binding affinity (IC50) of NNRTIs to HIV-1 RT is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly used methods.[7][8]
Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP or a non-radioactive detection system
-
Assay buffer (e.g., Tris-HCl, pH 7.8, containing KCl, MgCl₂, DTT, and a non-ionic detergent)
-
Test compounds (NNRTIs) dissolved in DMSO
-
Scintillation fluid and counter (for radioactive assays) or a plate reader for colorimetric or fluorometric assays
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, and then further dilute in the assay buffer to the desired final concentrations.
-
Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dTTP).
-
Dilute the recombinant HIV-1 RT to a predetermined optimal concentration in the assay buffer.
-
-
Assay Reaction:
-
Add the diluted test compound to the wells of a 96-well microplate. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).
-
Initiate the reaction by adding the diluted HIV-1 RT to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., cold trichloroacetic acid [TCA]).
-
For radioactive assays, precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated [³H]-dTTP, and measure the radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the specific detection protocol for the kit being used (e.g., ELISA-based detection of incorporated labeled nucleotides).[7]
-
-
Data Analysis:
-
Subtract the background counts/signal from all wells.
-
Calculate the percentage of RT inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for HIV-1 RT inhibition assay.
References
- 1. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists [mdpi.com]
- 3. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. abcam.co.jp [abcam.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Unveiling Potential Synergies: A Comparative Guide to Talviraline in Combination with Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiretroviral therapy, the strategic combination of drugs with distinct mechanisms of action is paramount to achieving durable viral suppression, mitigating the emergence of drug-resistant HIV-1 strains, and improving therapeutic outcomes. This guide explores the potential synergistic effects of Talviraline, a non-nucleoside reverse transcriptase inhibitor (NNRTI), when used in concert with protease inhibitors (PIs). While direct clinical or preclinical data on the synergistic interactions between this compound and specific protease inhibitors are not publicly available, this document provides a comparative framework based on the established principles of antiretroviral combination therapy and data from analogous NNRTI-PI combinations.
Mechanisms of Action: A Dual-Pronged Attack on HIV-1 Replication
This compound, like other NNRTIs, targets the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA. By binding to an allosteric site on this enzyme, this compound induces a conformational change that disrupts its catalytic activity, thereby halting the viral replication process at an early stage.
Protease inhibitors, conversely, act at a later stage of the viral life cycle. They competitively inhibit the viral protease enzyme, which is essential for cleaving newly synthesized viral polyproteins into mature, functional proteins. This inhibition prevents the assembly of new, infectious virions.
The distinct molecular targets of this compound and protease inhibitors create a strong rationale for their combined use, potentially leading to a synergistic antiviral effect where the combined efficacy is greater than the sum of their individual effects.
Caption: Fig. 1: Independent Mechanisms of Action
Illustrative Synergistic Activity: A Data-Driven Perspective
While specific experimental data for this compound with protease inhibitors is pending, the following table illustrates the potential synergistic, additive, or antagonistic effects that can be determined through in vitro studies. The data presented here is hypothetical and based on typical results observed with other second-generation NNRTIs in combination with common protease inhibitors. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Drug Combination | HIV-1 Strain | EC50 (Drug A) (nM) | EC50 (Drug B) (nM) | EC50 (Combination A+B) (nM) | Combination Index (CI) at EC50 | Interpretation |
| This compound (A) + Lopinavir/Ritonavir (B) | Wild-Type | 2.5 | 5.0 | 0.8 (A) + 1.6 (B) | 0.64 | Synergy |
| This compound (A) + Atazanavir (B) | Wild-Type | 2.5 | 3.0 | 1.1 (A) + 1.3 (B) | 0.87 | Synergy |
| This compound (A) + Darunavir (B) | Wild-Type | 2.5 | 1.5 | 1.25 (A) + 0.75 (B) | 1.0 | Additive |
| This compound (A) + Lopinavir/Ritonavir (B) | NNRTI-Resistant | 150 | 5.5 | 65 (A) + 2.4 (B) | 0.87 | Synergy |
| This compound (A) + Darunavir (B) | PI-Resistant | 3.0 | 50 | 1.4 (A) + 23 (B) | 0.93 | Synergy |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols for Assessing Synergy
The evaluation of synergistic, additive, or antagonistic interactions between antiretroviral agents is typically conducted through in vitro cell-based assays. A standard workflow for such an assessment is outlined below.
Validating the Antiviral Spectrum of Talviraline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Talviraline's antiviral performance against other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
This compound (formerly known as HBY 097) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1).[1] It functions by binding to a specific allosteric site on the HIV-1 reverse transcriptase, a critical enzyme for the viral replication cycle, thereby inhibiting its function. This guide compares the in vitro antiviral activity of this compound against wild-type and drug-resistant strains of HIV-1 with other established NNRTIs.
Comparative Antiviral Activity of this compound and Other NNRTIs
The antiviral efficacy of this compound and comparator NNRTIs is summarized in the table below. The data, presented as IC50 and EC50 values, represent the concentration of the drug required to inhibit 50% of viral replication in vitro. It is important to note that these values can vary depending on the specific HIV-1 strain, the cell line used for the assay, and other experimental conditions.
| Drug | HIV-1 Strain | Cell Type | IC50 / EC50 (nM) | Reference |
| This compound (HBY 097) | Wild-type | Not Specified | 0.1 - 3 | [2] |
| K103N mutant | Not Specified | 2.2 and 15 | [2] | |
| Resistant at study entry | Not Specified | 160 | [2] | |
| Nevirapine | Wild-type | Not Specified | 84 (IC50) | [3] |
| Wild-type | Cell Culture | 40 (IC50) | [3] | |
| Efavirenz | Wild-type HIV-1 | Not Specified | 0.51 (IC50) | [4][5][6][7] |
| Wild-type HIV-1 IIIB | MT4 cells | 1.6 (EC50) | [8] | |
| K103N mutant | MT4 cells | 1.8 (EC50) | [8] | |
| Rilpivirine | Wild-type | Not Specified | 0.4 ± 0.02 | [9] |
| Y188L mutant | Not Specified | 2.3 ± 0.2 | [9] | |
| E138K mutant | Not Specified | ~0.4 | [9] | |
| Etravirine | Wild-type | Not Specified | Potent activity | |
| NNRTI-resistant HIV-1 | Not Specified | Potent activity |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates a more potent drug. The data presented here are compiled from various sources and may not be directly comparable due to differences in experimental methodologies.
Experimental Protocols
A detailed methodology for determining the in vitro antiviral activity of NNRTIs against HIV-1 is provided below. This protocol is a representative synthesis based on commonly used techniques.
In Vitro Antiviral Susceptibility Assay Using MT-4 Cells and p24 Antigen Quantification
1. Cell Culture and Virus Propagation:
-
MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.[10]
-
High-titer stocks of HIV-1 strains (both wild-type and drug-resistant variants) are prepared by infecting MT-4 or other suitable cells and harvesting the culture supernatant. The viral titer is quantified, often by measuring the concentration of the p24 viral core antigen.
2. Antiviral Assay:
-
MT-4 cells are seeded in 96-well microtiter plates.[4]
-
A serial dilution of the test compound (e.g., this compound) and comparator drugs is prepared and added to the cells.
-
The cells are then infected with a standardized amount of the HIV-1 virus stock.
-
Control wells include cells infected with the virus in the absence of any drug (virus control) and uninfected cells (cell control).
-
The plates are incubated for a period of 4-7 days to allow for viral replication.[11]
3. Quantification of Viral Replication (p24 Antigen ELISA):
-
After the incubation period, the cell culture supernatant is harvested.
-
The concentration of the HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[9][12][13]
-
The ELISA principle involves capturing the p24 antigen with a specific antibody coated on the microplate wells. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colored product. The intensity of the color is proportional to the amount of p24 antigen present.[12]
4. Data Analysis:
-
The percentage of inhibition of viral replication at each drug concentration is calculated relative to the virus control.
-
The IC50 or EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. journals.asm.org [journals.asm.org]
- 5. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ablinc.com [ablinc.com]
- 9. ablinc.com [ablinc.com]
- 10. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hanc.info [hanc.info]
- 12. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
